Ethane
Overview
Description
Ethane is a naturally occurring organic chemical compound with the chemical formula C₂H₆. It is a colorless, odorless gas at standard temperature and pressure. This compound is a member of the alkane family, which consists of hydrocarbons with single bonds between carbon atoms. It is primarily used as a feedstock for the production of ethylene, a crucial raw material in the manufacture of plastics, resins, and various other chemical products .
Synthetic Routes and Reaction Conditions:
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Wurtz Reaction: this compound can be synthesized in the laboratory through the Wurtz reaction, where bromothis compound (C₂H₅Br) reacts with sodium (Na) in the presence of dry ether. The reaction combines two bromothis compound molecules, resulting in the formation of this compound and sodium bromide . [ 2 , \text{C₂H₅Br} + 2 , \text{Na} \rightarrow \text{C₂H₆} + 2 , \text{NaBr} ]
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Kolbe Electrolysis: Another method involves the electrolysis of a potassium acetate solution, where this compound is produced along with carbon dioxide . [ 2 , \text{CH₃COO}^- \rightarrow 2 , \text{CH₃} \cdot + 2 , \text{CO₂} + 2 , e^- ] [ 2 , \text{CH₃} \cdot \rightarrow \text{C₂H₆} ]
Industrial Production Methods:
Fractional Distillation: this compound is predominantly derived from natural gas and petroleum refining processes.
Types of Reactions:
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Combustion: this compound reacts with oxygen during combustion to produce carbon dioxide, water, and heat. This reaction makes this compound a good fuel source . [ 2 , \text{C₂H₆} + 7 , \text{O₂} \rightarrow 4 , \text{CO₂} + 6 , \text{H₂O} + \text{heat} ]
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Halogenation: this compound reacts with halogens, like chlorine or bromine, in the presence of light or heat. This reaction produces haloalkanes . [ \text{C₂H₆} + \text{Cl₂} \rightarrow \text{C₂H₅Cl} + \text{HCl} ]
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Cracking: this compound undergoes cracking when heated to high temperatures, breaking down into smaller molecules like ethylene (ethene) and hydrogen .
Common Reagents and Conditions:
Catalysts: Nickel, platinum, or palladium are often used as catalysts in hydrogenation reactions.
Temperature: High temperatures are typically required for cracking and dehydrogenation reactions.
Major Products:
Ethylene: A key product formed from the cracking of this compound.
Haloalkanes: Formed during halogenation reactions.
Mechanism of Action
Target of Action
Ethane, a naturally occurring organic chemical compound with the chemical formula C₂H₆ It is a simple hydrocarbon found in natural gas and is used as a feedstock for ethylene production .
Mode of Action
This compound’s primary interaction is through combustion, where it reacts with oxygen to produce carbon dioxide, water, and heat . This reaction makes this compound a good fuel source. This compound can also react with halogens, especially chlorine and bromine, by free-radical halogenation . This reaction proceeds through the propagation of the ethyl radical .
Biochemical Pathways
In the environment, certain microorganisms can consume this compound in the absence of environmental oxygen . In the depths of the sea, a microbe that oxidizes this compound partners with another that reduces sulfate to sulfide . This process is part of the global carbon cycle, contributing to the recycling of carbon in the environment.
Pharmacokinetics (ADME Properties)
It is a gas at room temperature and is poorly soluble in water
Result of Action
The primary result of this compound’s action is the release of energy in the form of heat during combustion . In the environment, the consumption of this compound by microbes contributes to the global carbon cycle . .
Biochemical Analysis
Biochemical Properties
Ethane is involved in biochemical reactions, particularly in anaerobic oxidation processes. Microorganisms such as the archaeon “Candidatus Argoarchaeum ethanivorans” oxidize this compound to carbon dioxide in the absence of oxygen . This process involves a syntrophic relationship with sulfate-reducing bacteria, where this compound oxidation is coupled with sulfate reduction to sulfide . The enzymes involved in this process include alkylsuccinate synthase, which activates this compound via fumarate addition . This interaction highlights the metabolic versatility of microorganisms in utilizing this compound under anoxic conditions.
Cellular Effects
This compound influences various cellular processes, particularly in microorganisms that metabolize it. In anaerobic environments, this compound oxidation by “Candidatus Argoarchaeum ethanivorans” leads to the production of carbon dioxide and sulfide . This process impacts cellular metabolism by providing energy and carbon for growth. Additionally, the interaction between this compound-oxidizing archaea and sulfate-reducing bacteria affects cell signaling pathways and gene expression related to anaerobic respiration and sulfur metabolism .
Molecular Mechanism
The molecular mechanism of this compound oxidation involves the activation of this compound by alkylsuccinate synthase, which catalyzes the addition of fumarate to this compound, forming ethylsuccinate . This intermediate is further metabolized through a series of enzymatic reactions, ultimately leading to the production of carbon dioxide and sulfide . The process is energetically favorable due to the coupling of this compound oxidation with sulfate reduction, which provides a thermodynamically favorable electron sink .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on microbial communities have been studied over extended periods. This compound oxidation coupled with nitrate reduction has been demonstrated in anaerobic bioreactors operated for over 1000 days . These studies show that this compound is stable under anoxic conditions and can be continuously metabolized by microorganisms. Long-term effects include sustained microbial activity and consistent production of metabolic byproducts such as carbon dioxide and sulfide .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, it is known that this compound can be metabolized by microorganisms in various environments. High concentrations of this compound may lead to increased microbial activity and higher production of metabolic byproducts. Excessive this compound levels could potentially disrupt microbial communities and lead to adverse effects on cellular function and metabolism .
Metabolic Pathways
This compound is involved in metabolic pathways that include its activation by alkylsuccinate synthase and subsequent oxidation to carbon dioxide . This process is coupled with sulfate reduction, where sulfate serves as the terminal electron acceptor, resulting in the production of sulfide . The metabolic pathway of this compound oxidation highlights the role of specific enzymes and cofactors in facilitating this process under anaerobic conditions.
Transport and Distribution
Within microbial cells, this compound is transported and distributed through diffusion across cell membranes. The interaction with specific enzymes such as alkylsuccinate synthase facilitates its activation and subsequent metabolism . This compound’s distribution within microbial communities is influenced by its availability and the presence of other substrates that can be metabolized under anoxic conditions .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm of microorganisms that metabolize it. The activation of this compound by alkylsuccinate synthase occurs in the cytoplasm, where it is converted to ethylsuccinate and further metabolized . The localization of this compound and its intermediates within the cell is crucial for efficient metabolic processing and energy production .
Scientific Research Applications
Ethane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methane (CH₄): The simplest alkane, consisting of one carbon atom and four hydrogen atoms.
Propane (C₃H₈): A three-carbon alkane used as a fuel.
Butane (C₄H₁₀): A four-carbon alkane used in lighters and as a fuel.
Comparison:
Mthis compound vs. This compound: Mthis compound has a simpler structure with only one carbon atom, making it less reactive than this compound.
Propane vs. This compound: Propane has a higher boiling point and is used more commonly as a fuel.
Butane vs. This compound: Butane has a higher molecular weight and is used in applications requiring a higher energy density.
This compound’s uniqueness lies in its balance between simplicity and reactivity, making it an ideal feedstock for the production of ethylene and other valuable chemicals.
Properties
IUPAC Name |
ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6, Array | |
Record name | ETHANE | |
Source | CAMEO Chemicals | |
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Record name | ETHANE, REFRIGERATED LIQUID | |
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URL | https://cameochemicals.noaa.gov/chemical/661 | |
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Record name | ETHANE | |
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Record name | ethane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ethane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36427-13-1 | |
Record name | Ethane, homopolymer | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6026377 | |
Record name | Ethane | |
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Molecular Weight |
30.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite., Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals., Gas or Vapor; Liquid, Gas or Vapor, Colorless, odorless gas; [Merck Index], COLOURLESS COMPRESSED LIQUEFIED GAS. ODOURLESS WHEN PURE. | |
Record name | ETHANE | |
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Record name | ETHANE, REFRIGERATED LIQUID | |
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Record name | Alkanes, C2-3 | |
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Record name | Ethane | |
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Record name | Ethane | |
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Boiling Point |
-127.5 °F at 760 mmHg (USCG, 1999), -88.6 °C, -89 °C | |
Record name | ETHANE | |
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Record name | ETHANE | |
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Record name | ETHANE | |
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Flash Point |
-211 °F (USCG, 1999), -211 °F, -135 °C (-211 °F) - closed cup, Flammable gas | |
Record name | ETHANE | |
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Record name | Ethane | |
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Solubility |
In water, 60.2 mg/L at 25 °C, 60.4 ug/mL water at 20 °C, 46 mL/100 mL alcohol at 4 °C, Very soluble in benzene, Soluble in ether, 60.2 mg/L @ 25 °C (exp), Solubility in water, ml/100ml at 20 °C: (very poor) | |
Record name | ETHANE | |
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Density |
0.546 at -127.48 °F (USCG, 1999) - Less dense than water; will float, 1.0493 at 0 °C/4 °C (air = 1) or 1.3562 g/L; 0.446 at 0 °C/4 °C (liquid), % IN SATURATED AIR: 100 AT 25 °C, 760 MM HG; DENSITY OF AIR SATURATED WITH VAPOR: 1.04 AT 25 °C, 760 MM HG (AIR= 1) | |
Record name | ETHANE | |
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Vapor Density |
1.04 (Air = 1), Relative vapor density (air = 1): 1.05 | |
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Vapor Pressure |
VP: 1 Pa at -183.3 °C (solid); 10 Pa at -173.2 °C; 100 Pa at -161.3 °C; 1 kPa at -145.3 °C; 10 kPa at -122.8 °C; 100 kPa at -88.8 °C, Vapor pressure, kPa at 20 °C: 3850 | |
Record name | ETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941 | |
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Color/Form |
Colorless gas | |
CAS No. |
74-84-0, 68475-58-1, 68527-16-2, 19888-33-6 | |
Record name | ETHANE | |
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Record name | Ethane | |
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Record name | Ethane | |
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Record name | Ethane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrocarbons, C1-3 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6026377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alkanes, C2-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocarbons, C1-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L99N5N533T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Humulene epoxide I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-279.9 °F (USCG, 1999), -182.794 °C, -183 °C | |
Record name | ETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8619 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethane?
A1: this compound is represented by the molecular formula C2H6 and has a molecular weight of 30.07 g/mol.
Q2: Are there any specific spectroscopic techniques used to characterize this compound?
A2: Yes, several spectroscopic techniques can be employed to characterize this compound, including Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, IR spectroscopy can be used to identify specific functional groups present in this compound molecules based on their characteristic vibrational frequencies.
Q3: How does the structure of this compound relate to its physical properties?
A3: this compound, being a simple alkane, exists as a colorless and odorless gas at standard temperature and pressure. Its nonpolar nature, arising from the symmetrical arrangement of carbon and hydrogen atoms, contributes to its low boiling point (-88.5 °C) and poor solubility in water.
Q4: What is the role of this compound in mthis compound dehydroaromatization (MDA)?
A4: In the process of mthis compound dehydroaromatization, this compound acts as a key intermediate in the transformation of mthis compound into benzene. Density functional theory (DFT) calculations have provided valuable insights into the mechanistic pathways involved in this conversion [].
Q5: Can this compound be directly converted to ethylene?
A5: Yes, this compound can be directly converted to ethylene, a highly valuable industrial chemical, through a process known as oxidative dehydrogenation (ODH). Researchers have been exploring the use of carbon-based catalysts, and DFT calculations have been instrumental in understanding the reaction mechanisms and the impact of doping on catalyst performance [].
Q6: What are the challenges associated with this compound conversion processes like MDA and ODH?
A6: One of the major challenges associated with these processes is the rapid deactivation of catalysts due to coking, which involves the deposition of carbon on the catalyst surface. Researchers are actively investigating strategies to design more stable and coke-resistant catalysts for improved process efficiency [].
Q7: How is computational chemistry employed in this compound research?
A7: Computational techniques, particularly DFT calculations, have become indispensable tools for studying this compound at the molecular level. These methods allow researchers to investigate reaction pathways, predict thermodynamic properties, and gain a deeper understanding of this compound's behavior in various chemical processes [, ].
Q8: What types of simulations are used to study this compound?
A8: Molecular dynamics (MD) simulations are commonly employed to study the behavior of this compound, particularly in the liquid and gas phases. These simulations provide insights into properties such as diffusion coefficients, kinetic energy, and potential energy [, ].
Q9: Is this compound considered a greenhouse gas, and how does it compare to mthis compound in terms of its environmental impact?
A9: While this compound (C2H6) is a hydrocarbon and can contribute to the greenhouse effect, it is not considered one of the primary greenhouse gases like carbon dioxide (CO2) or mthis compound (CH4). Its atmospheric lifetime is shorter than mthis compound, and its concentration in the atmosphere is significantly lower.
Q10: What are the main sources of this compound emissions?
A10: this compound is primarily emitted from natural gas production and processing facilities, as well as from other industrial activities such as petrochemical manufacturing. Natural sources like natural gas seepage and biomass burning also contribute to this compound emissions [, , ].
Q11: How can this compound emissions be mitigated?
A11: Mitigation strategies for this compound emissions include improving leak detection and repair programs at natural gas processing plants, implementing stricter regulations on fugitive emissions, and exploring alternative technologies with lower emission footprints [].
Q12: What are this compound clathrate hydrates, and where are they found?
A12: this compound clathrate hydrates are ice-like structures formed when this compound molecules become trapped within a lattice of water molecules. These hydrates are typically found in environments with high pressure and low temperature, such as deep ocean sediments and permafrost regions [].
Q13: How are this compound clathrate hydrates formed and studied in a laboratory setting?
A13: Researchers can form this compound clathrate hydrates in the laboratory by subjecting a mixture of this compound and water to specific pressure and temperature conditions. Techniques like powder X-ray diffraction and solid-state 13C NMR spectroscopy are then employed to study their formation, structure, and dissociation behavior [].
Q14: Why is there interest in understanding this compound clathrate hydrates?
A14: Studying this compound clathrate hydrates provides valuable insights into a range of scientific and technological areas. These include understanding the role of gas hydrates in global climate change, exploring their potential as energy resources, and developing strategies for preventing hydrate formation in pipelines transporting oil and gas [, ].
Q15: Can this compound be used as a starting material for the production of other valuable chemicals?
A15: Yes, this compound can serve as a valuable feedstock for producing various chemicals, including ethylene, a key ingredient in plastics manufacturing, and other higher hydrocarbons. One promising approach involves the use of supersonic nozzles and catalysts to convert this compound into more reactive intermediates for further chemical synthesis [].
Q16: How is this compound used in plasma-based processes for chemical synthesis?
A16: Plasma-based processes, particularly those operating at atmospheric pressure, offer a potentially more energy-efficient alternative to conventional thermal methods for chemical conversions. This compound can be introduced into plasma reactors, where it undergoes decomposition and subsequent reactions to form desired products like ethylene and hydrogen [, ].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.